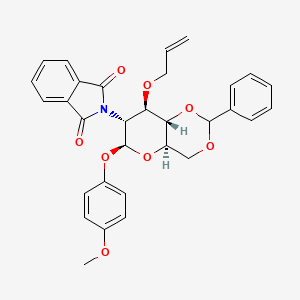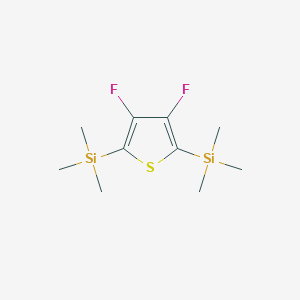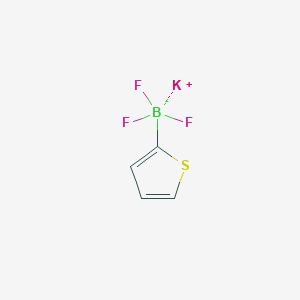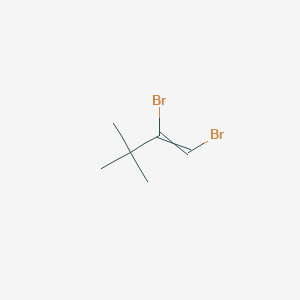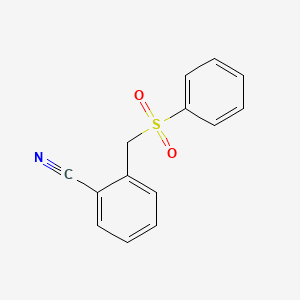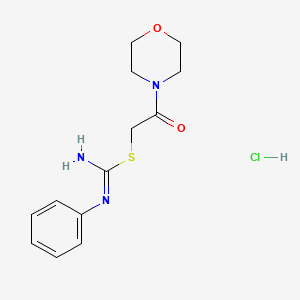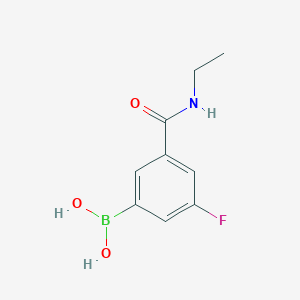![molecular formula C15H14ClNO4S B1417995 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid CAS No. 885269-40-9](/img/structure/B1417995.png)
3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid
Vue d'ensemble
Description
The compound is a derivative of propanoic acid with a biphenyl group and a sulfonamide group. Propanoic acid is a simple carboxylic acid, while biphenyl is a type of aromatic hydrocarbon with two connected phenyl rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, protodeboronation of pinacol boronic esters has been reported for the synthesis of certain compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Propanoic acid, for example, has a molecular weight of 74.0785 g/mol and a topological polar surface area of 37.3 Ų .Applications De Recherche Scientifique
Medicinal Chemistry
- Antithrombotic Therapies : Derivatives of 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid are explored as potent thromboxane A2 prostanoid (TP) receptor antagonists. These compounds exhibit remarkable potency and can provide reversible or irreversible inhibition of the human TP receptor, suggesting their potential in developing antithromboxane therapies (Wang et al., 2014).
- GABA B Receptor Antagonists : The compound's chlorinated acids are identified as weak specific antagonists of GABA at the GABAB receptor, indicating potential applications in neurological research (Abbenante, Hughes, & Prager, 1997).
- COX-2 Inhibitors : In the context of anti-inflammatory drugs, the compound has been investigated for its ability to inhibit COX-2, an enzyme involved in inflammation and pain (Shin et al., 2012).
Organic Synthesis
- Synthesis of Hydroxy and Lactam Derivatives : Research includes the synthesis of derivatives like 3-chloro-3,4-dihydro-1-hydroxycarbostyrils and lactams, which are important intermediates in pharmaceutical synthesis (McCord, Dubose, Shafer, & Davis, 1984).
- Synthesis of Sulfonamides and Amides : The compound serves as a building block for synthesizing a variety of sulfonamides and amide derivatives, which are crucial in creating pharmacologically active molecules (Dorogov et al., 2004).
Material Science
- Corrosion Inhibition : Derivatives of this compound have been studied for their potential as corrosion inhibitors in industrial applications, particularly for steel protection in acidic environments (Sappani & Karthikeyan, 2014).
Mécanisme D'action
Target of Action
It’s known that similar compounds often interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of similar compounds often depend on factors such as molecular weight, chemical structure, and the presence of functional groups .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Propriétés
IUPAC Name |
3-[[4-(4-chlorophenyl)phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-5-1-11(2-6-13)12-3-7-14(8-4-12)22(20,21)17-10-9-15(18)19/h1-8,17H,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCJXYJRKJZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



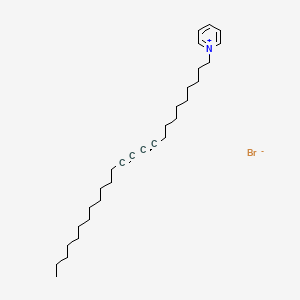
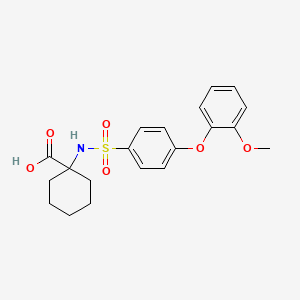

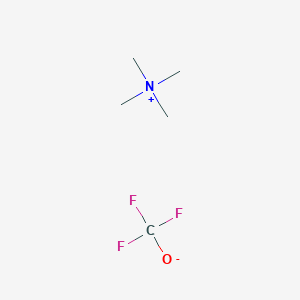
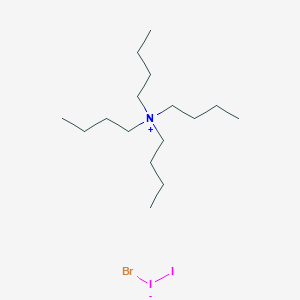
![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)
